molecular formula C18H36O2 B013888 Octadecanoic acid-1-13C CAS No. 85541-42-0

Octadecanoic acid-1-13C

Cat. No. B013888
CAS RN: 85541-42-0
M. Wt: 285.5 g/mol
InChI Key: QIQXTHQIDYTFRH-CPZJZEHKSA-N
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Patent
US07736804B2

Procedure details

7.5 g of stearic acid and 1.2 g of sodium hydroxide were added to 300 ml of water and sufficiently stirred until they were completely dissolved. 5.2 g of silver nitrate was added thereto, and the result was stirred for 3 hours. White powder on the surface of the result was collected and washed three times each with distilled water and with methanol to obtain silver stearate. An anode active material was prepared as in Example 1, except that silver stearate was used instead of nickel stearate, the molar ratio of silver to silicon was 0.2:1, the weight ratio of silicon to graphite was 0.5:1, and the carbon layer was 5.2 wt % of the anode active material.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[OH-].[Na+].[N+]([O-])([O-])=O.[Ag+:27]>O>[C:1]([O-:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[Ag+:27] |f:1.2,3.4,6.7|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O
Name
Quantity
1.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5.2 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ag+]

Conditions

Stirring
Type
CUSTOM
Details
sufficiently stirred until they
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
were completely dissolved
STIRRING
Type
STIRRING
Details
the result was stirred for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
White powder on the surface of the result was collected
WASH
Type
WASH
Details
washed three times each with distilled water

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Ag+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.